molecular formula C11H11F3N2O4S B12348578 Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate

Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate

Cat. No.: B12348578
M. Wt: 324.28 g/mol
InChI Key: ORHFDCKQLJAMTR-UHFFFAOYSA-N
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Description

Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate is a structurally unique compound featuring a spirocyclic framework combining a four-membered azetidine ring and an indoline core.

Properties

Molecular Formula

C11H11F3N2O4S

Molecular Weight

324.28 g/mol

IUPAC Name

spiro[1H-indole-3,3'-azetidine]-2-one;trifluoromethanesulfonic acid

InChI

InChI=1S/C10H10N2O.CHF3O3S/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9;2-1(3,4)8(5,6)7/h1-4,11H,5-6H2,(H,12,13);(H,5,6,7)

InChI Key

ORHFDCKQLJAMTR-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)C3=CC=CC=C3NC2=O.C(F)(F)(F)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Ketene Generation and Cycloaddition

  • Substrates : Indolin-2-one derivatives are converted to imines via condensation with primary amines. Concurrently, carboxylic acids (e.g., arylacetic acids) are activated with oxalyl chloride to form acyl chlorides, which generate ketenes in situ upon deprotonation with triethylamine.
  • Cycloaddition : The ketene reacts with the imine in a [2+2] cycloaddition, forming the spiro-azetidine core. For example, reacting 3-aryliminoindolin-2-one with dichloroketene yields spiro[azetidine-2,3'-indoline]-2',4-diones.
  • Diastereoselectivity : The use of oxalyl chloride at room temperature reverses traditional selectivity, favoring cis-diastereomers (d.r. > 10:1).

Triflation of the Spiro Intermediate

  • The 2'-one oxygen of the spiro[azetidine-indolin] system is treated with trifluoromethanesulfonic anhydride (Tf2O) in dichloromethane at 0°C. A base such as 2,6-lutidine scavenges HCl, yielding the trifluoromethanesulfonate ester.

Example Protocol

Step Reagents/Conditions Yield Selectivity
Cycloaddition Oxalyl chloride, Et3N, THF, rt 65–78% cis: >95%
Triflation Tf2O, 2,6-lutidine, DCM, 0°C 89%

Visible Light-Mediated [2+2] Cycloaddition

Photocatalytic strategies offer a mild route to azetidine rings, leveraging energy transfer mechanisms.

Substrate Design and Reaction Setup

  • Olefin-Oxime Systems : Styrene-tethered oximes (e.g., (E)-styryl oximes) undergo [2+2] cycloaddition using iridium photocatalysts (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) under blue LED irradiation.
  • Mechanism : Triplet energy transfer from the photocatalyst to the styrene generates a diradical intermediate, which couples with the oxime’s C=N bond to form the azetidine.

Post-Functionalization to Triflate

  • The resultant spiro[azetidine-indolin] alcohol is treated with Tf2O in the presence of pyridine, achieving quantitative triflation.

Key Advantages

  • Functional group tolerance: Electron-deficient styrenes and sulfonamide-containing substrates react efficiently.
  • Stereoconvergence: Both (E)- and (Z)-styrenes yield the same azetidine product due to triplet-state interconversion.

Copper(I)-Catalyzed Cascade Reaction

Asymmetric synthesis of spiro[azetidine-3,3'-indolines] is achieved via a Kinugasa/aryl C–C coupling cascade.

Reaction Sequence

  • Kinugasa Reaction : Copper(I)-catalyzed coupling of a terminal alkyne with a nitrone forms a β-lactam intermediate.
  • Aryl Coupling : Intramolecular C–C bond formation constructs the spiro junction, yielding enantiomerically enriched spiro[azetidine-3,3'-indoline]-2,2'-diones.

Triflation and Resolution

  • The dione intermediate is reduced to the corresponding alcohol using NaBH4, followed by triflation with Tf2O. Chiral auxiliaries or catalysts (e.g., bisoxazoline ligands) ensure high enantiopurity (up to 98% ee).

Performance Metrics

Catalyst Ligand Yield ee
Cu(MeCN)4PF6 (R)-Binap 73% 94%
CuCl (S)-Ph-Pybox 68% 89%

Comparative Analysis of Methods

Method Key Advantages Limitations Scale-Up Potential
Staudinger High diastereoselectivity, simple setup Requires anhydrous conditions Industrial
Photocatalytic Mild conditions, functional group tolerance High catalyst cost Lab-scale
Copper-Catalyzed Enantioselectivity, one-pot cascade Sensitivity to oxygen Pilot-scale

Critical Reaction Parameters

  • Temperature : Staudinger reactions proceed optimally at –78°C to 0°C, while photocatalytic methods require ambient conditions.
  • Solvent : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for cycloadditions; toluene enhances triflation yields.
  • Catalyst Loading : Iridium photocatalysts operate at 0.5–2.5 mol%, whereas copper systems require 5–10 mol%.

Analytical and Purification Strategies

  • Chromatography : Silica gel chromatography resolves diastereomers (hexane:EtOAc gradients).
  • Crystallization : Methanol/water mixtures crystallize triflate salts, achieving >99% purity.
  • Spectroscopy : 19F NMR confirms triflate incorporation (δ –78 to –80 ppm).

Chemical Reactions Analysis

Types of Reactions

Spiro[azetidine-3,3’-indolin]-2’-one trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spiro[azetidine-3,3’-indolin]-2,2’-diones.

    Reduction: Reduction reactions can convert the compound into different spirocyclic derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various spirocyclic derivatives with different functional groups, which can be further utilized in medicinal chemistry and drug development.

Scientific Research Applications

Biological Properties

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Various derivatives of spiro-indolin compounds have shown significant antiproliferative effects against multiple human cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. For instance, a study indicated that spiro-indolin derivatives could inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
  • Antiviral Properties : Research has demonstrated that certain spirocyclic derivatives act as fusion inhibitors against respiratory syncytial virus (RSV), showcasing their potential in treating viral infections. A specific derivative exhibited an EC50 value of 0.8 nM in vitro and significant efficacy in reducing viral load in mouse models .
  • Antimicrobial Activity : Compounds containing the spiro-indolin structure have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics. Their effectiveness against various pathogens highlights their potential use in treating bacterial infections .

Pharmaceutical Applications

The pharmaceutical relevance of spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate is underscored by its role in drug development:

  • Bromodomain Inhibition : The compound has been identified as a selective inhibitor of bromodomains, which are critical in regulating gene expression through histone acetylation. This inhibition is particularly relevant in cancer therapy, where targeting bromodomain-containing proteins can lead to reduced tumor growth and improved treatment outcomes .
  • Synthetic Methodologies : Recent advancements in synthetic strategies for producing spiro-heterocycles have facilitated the development of novel derivatives with enhanced biological activity. These methodologies include azomethine dipolar cycloaddition techniques that allow for the efficient synthesis of spiro-indolin compounds with tailored properties for specific therapeutic applications .

Case Study 1: Antitumor Efficacy

A series of spiro-indolin derivatives were synthesized and screened for their antiproliferative effects against various human cancer cell lines. The results indicated that specific compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .

Case Study 2: Antiviral Activity Against RSV

Mechanism of Action

The mechanism of action of spiro[azetidine-3,3’-indolin]-2’-one trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related spirocyclic indoline derivatives:

Compound Name Core Structure Ring Size Functional Group/Substituent Key Properties/Applications
Spiro[azetidine-3,3'-indolin]-2'-one triflate Indoline-azetidine 4-membered Trifluoromethanesulfonate High reactivity due to triflate; potential synthetic intermediate
Spiro[indoline-3,3′-pyrrolidin]-2-one (17) Indoline-pyrrolidine 5-membered Phenylsulfonyl 5-HT6 receptor ligand (85% synthesis yield)
Spiro[indoline-3,4'-piperidin]-2-one HCl Indoline-piperidine 6-membered Hydrochloride High structural similarity (0.93); likely improved solubility
Spiro[cyclopropane-1,3'-indolin]-2'-one Indoline-cyclopropane 3-membered None High ring strain; similarity score 0.89
5’-(Trifluoromethyl)spiro[cyclohexane-1,3'-indolin]-2'-one Indoline-cyclohexane 6-membered Trifluoromethyl Electron-withdrawing group; photostability

Key Observations :

  • Ring Size and Reactivity : The four-membered azetidine ring in the target compound introduces moderate ring strain compared to three-membered (cyclopropane) or five/six-membered (pyrrolidine/piperidine) analogs. This strain may enhance reactivity in ring-opening or functionalization reactions .
  • Functional Groups : The triflate group distinguishes the target compound from hydrochloride or sulfonyl-substituted analogs. Triflates are superior leaving groups, facilitating nucleophilic substitutions or cross-coupling reactions .
Target Compound:
  • Borane-THF Reduction : Used for spiro[pyrrolidine-3,3′-indoline] derivatives (yields 55–85%) .
  • Domino Coupling Reactions: Copper-catalyzed methods for spiro[indoline-3,4’-pyridines] (e.g., using arynes and isatin-derived precursors) .

Comparison of Yields :

  • Spiro[pyrrolidine-3,3′-indoline] derivatives achieve higher yields (up to 85%) compared to six-membered piperidine analogs, where yields are often lower due to increased steric hindrance .
  • Triflate-containing compounds like the target may require specialized conditions (e.g., anhydrous solvents, controlled temperatures) to stabilize the reactive triflate group .

Physicochemical and Pharmacological Properties

  • Solubility : The triflate salt likely improves solubility in polar aprotic solvents compared to hydrochloride or neutral spirocyclic analogs. This property is critical for pharmaceutical formulation .
  • Stability : The electron-withdrawing triflate group may reduce thermal stability compared to sulfonyl or benzyl-protected derivatives, necessitating low-temperature storage .

Biological Activity

Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which combines azetidine and indoline moieties. This compound has been explored for its potential biological activities, particularly in the realms of anticancer and antiviral applications.

Chemical Structure and Properties

The molecular formula of this compound contributes to its solubility and stability, making it a suitable candidate for drug development. The trifluoromethanesulfonate group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that spiro[azetidine-3,3'-indolin]-2'-one derivatives exhibit promising biological activities. Key areas of investigation include:

  • Anticancer Activity : Several studies have reported the cytotoxic effects of this compound against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), A431 (skin cancer), and PaCa (pancreatic cancer) cells. The compound's mechanism of action often involves apoptosis induction and cell cycle arrest.
  • Antiviral Properties : Recent investigations have highlighted the potential of spiro[azetidine-3,3'-indolin]-2'-one as an antiviral agent, particularly against SARS-CoV-2. In vitro studies have demonstrated its efficacy in inhibiting viral replication.

Anticancer Activity

A series of synthesized spiro[azetidine-3,3'-indolin]-2-one derivatives were tested for their antiproliferative effects on various cancer cell lines. Notably:

  • Compound 6m demonstrated an IC50 value of 3.597 µM against the MCF7 cell line, comparable to established chemotherapeutics like 5-fluorouracil.
  • Compound 6f showed significant potency across multiple cancer cell lines, with IC50 values ranging from 4.375 to 5.014 µM.
CompoundCell LineIC50 (µM)Reference
6mMCF73.597
6fMCF74.375–5.014
6mA4312.434

Antiviral Activity

In a Vero cell model for SARS-CoV-2 infection:

  • Compound 6f exhibited antiviral activity approximately 4.8 times more potent than standard references like chloroquine and hydroxychloroquine.

The biological activity of spiro[azetidine-3,3'-indolin]-2-one trifluoromethanesulfonate can be attributed to its ability to interact with key cellular pathways:

  • Apoptosis Induction : Flow cytometry analyses confirmed that treated cells undergo apoptosis and necrosis.
  • Target Inhibition : Multi-targeted inhibitory effects against EGFR and VEGFR-2 were observed, suggesting a multifaceted approach to anticancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Spiro[cyclobutane-1,3'-indolin]-2'-oneCyclobutane ring instead of azetidineKnown for bromodomain inhibition
Spiro[indoline-2,3'-pyrrolidin]-2'-onePyrrolidine ringExhibits different pharmacological profiles
Spiro[oxindole]-based compoundsOxindole core structureDiverse biological activities including antiviral
Spiro[azetidine-2,3'-indoline]-2',4-dioneSimilar azetidine structureNotable cytotoxicity against breast cancer cells

Q & A

Q. What synthetic routes are commonly employed to synthesize Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate?

The synthesis typically involves sequential reactions:

  • Amide formation : T3P (propylphosphonic anhydride) is used to generate the amide intermediate.
  • Alkylation : PMBCl (4-methoxybenzyl chloride) facilitates alkylation under basic conditions (e.g., K₂CO₃).
  • Intramolecular cyclization : A palladium-catalyzed α-arylation (using i-Pr-PEPPSI as a catalyst) forms the spiro[azetidine-indoline] core.
  • Deprotection : CAN (ceric ammonium nitrate) removes the PMB group to yield the final scaffold . For trifluoromethanesulfonate introduction, post-synthetic modifications involve sulfonylation or salt formation under controlled conditions .

Q. How is the structural identity of this compound confirmed?

  • X-ray crystallography : Single-crystal diffraction data (e.g., CCDC 843674, 843676) validate the spirocyclic geometry and stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) confirm substituent positions and regioselectivity. For example, characteristic δ ~181 ppm in ¹³C NMR indicates the carbonyl group in the indolinone moiety .
  • HPLC-MS/HRMS : High-resolution mass spectrometry verifies molecular weight and purity (>98%) .

Advanced Research Questions

Q. How do structural modifications influence antiviral activity in Respiratory Syncytial Virus (RSV) inhibition?

Key structure-activity relationship (SAR) findings include:

  • Spiro-azetidine vs. larger rings : The 4-membered azetidine spiro system (e.g., compound 14h ) enhances activity (EC₅₀ = 0.8 nM) compared to 5-membered analogues (EC₅₀ weakened by 4–5×) due to reduced steric hindrance .
  • Electron-withdrawing groups : A 5-bromo substituent on the benzimidazole ring (e.g., 6h ) improves EC₅₀ by 7× compared to non-halogenated analogues, likely via enhanced target binding .
  • Polar substituents : Sulfonamide or trifluoromethanesulfonate groups improve solubility and pharmacokinetics (e.g., 14h has oral bioavailability >50% in mice) .

Q. What methodologies are used to evaluate in vivo efficacy against RSV?

  • Mouse challenge models : BALB/c mice are infected intranasally with RSV-A2 strain. Compound 14h (5 mg/kg oral dose) reduces lung viral load by 1.6 log₁₀ within 14 hours, outperforming BMS-433771 (1.2 log₁₀ reduction at 50 mg/kg) .
  • Pharmacokinetic (PK) profiling : Key parameters include AUC (area under the curve), clearance (CL), and volume of distribution (Vd). For 14h , CL = 12 mL/min/kg and Vd = 1.2 L/kg in mice, indicating favorable tissue penetration .

Q. How are stereochemical challenges addressed during spirocyclization?

  • Chiral catalysts : Proline/AcOH systems enable asymmetric synthesis of spiro-oxindoles with three contiguous stereocenters (e.g., >90% enantiomeric excess) .
  • Protecting groups : N-Boc (tert-butyloxycarbonyl) preservation during cyclization prevents racemization, whereas unprotected indoles lead to failed reactions .

Q. What strategies resolve contradictions in SAR data across studies?

  • Meta-analysis : Cross-referencing EC₅₀ values from independent assays (e.g., CPE vs. plaque reduction) identifies assay-specific biases. For example, compound 5k showed 100× lower activity in CPE assays due to cytotoxicity .
  • Computational modeling : Docking studies (e.g., using RSV F-protein crystal structures) rationalize steric clashes caused by bulky substituents (e.g., 5-cyclohexyl in 6c abolishes activity) .

Q. Which catalytic systems optimize spirocyclization yields?

  • Palladium catalysts : i-Pr-PEPPSI enables intramolecular α-arylation with >70% yield, outperforming Buchwald-Hartwig conditions .
  • Copper triflate (Cu(OTf)₂) : Facilitates radical cascade reactions for spiro-polyheterocycles, though selectivity requires fine-tuning .

Methodological Considerations

Q. How are trifluoromethanesulfonate groups introduced without side reactions?

  • Low-temperature sulfonylation : Reacting the spiro-indoline scaffold with trifluoromethanesulfonyl chloride (-20°C, DCM) minimizes hydrolysis .
  • Salt metathesis : Silver triflate exchanges counterions (e.g., from chloride to triflate) in polar aprotic solvents (DMF, 60°C) .

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